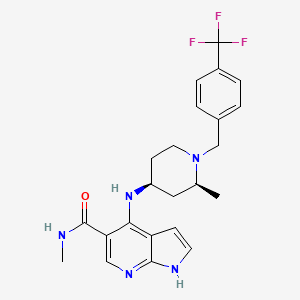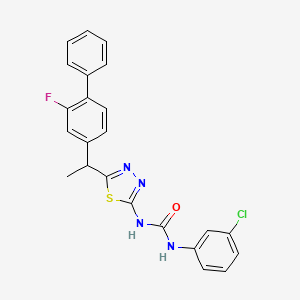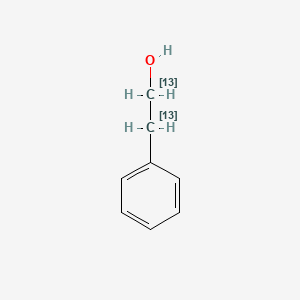
2-Phenylethanol-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylethanol-13C2: is a stable isotope-labeled compound, specifically a carbon-13 labeled version of 2-phenylethanol. This compound is used primarily in scientific research as a tracer in metabolic studies and as an internal standard in mass spectrometry. The carbon-13 labeling allows for precise tracking and quantification in various biochemical and pharmacokinetic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylethanol-13C2 typically involves the incorporation of carbon-13 into the phenylethanol molecule. One common method is the reduction of styrene oxide-13C2 using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reducing agent.
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological processes. For example, the biotransformation of phenylalanine-13C2 by microorganisms such as yeast or bacteria can produce this compound. This method is advantageous as it can be more environmentally friendly and cost-effective compared to chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylethanol-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-phenylacetaldehyde-13C2 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 2-phenylethylamine-13C2 using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: 2-Phenylacetaldehyde-13C2.
Reduction: 2-Phenylethylamine-13C2.
Substitution: Various substituted phenylethyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2-Phenylethanol-13C2 is used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways. It is also used as an internal standard in mass spectrometry for the quantification of phenylethanol in complex mixtures.
Biology: In biological research, this compound is used to study the metabolic pathways of phenylethanol in microorganisms and higher organisms. It helps in understanding the biosynthesis and degradation of aromatic compounds.
Medicine: In pharmacokinetic studies, this compound is used to investigate the absorption, distribution, metabolism, and excretion (ADME) of phenylethanol in the body. It is also used in the development of new drugs and therapeutic agents.
Industry: this compound is used in the fragrance and flavor industry as a standard for quality control and to study the stability and degradation of phenylethanol in various products.
Mécanisme D'action
The mechanism of action of 2-phenylethanol-13C2 involves its incorporation into metabolic pathways where it acts as a substrate or intermediate. The carbon-13 labeling allows for the tracking of its transformation and interaction with various enzymes and molecular targets. In microbial systems, it can inhibit the growth of certain bacteria and fungi by disrupting their metabolic processes.
Comparaison Avec Des Composés Similaires
2-Phenylethanol: The non-labeled version of 2-phenylethanol, commonly used in fragrances and flavors.
2-Phenylethanol-d4: A deuterium-labeled version used in similar applications as 2-phenylethanol-13C2.
2-Phenylethanol-d5: Another deuterium-labeled version with five deuterium atoms.
Uniqueness: this compound is unique due to its carbon-13 labeling, which provides distinct advantages in tracking and quantification in scientific research. Unlike deuterium-labeled compounds, carbon-13 labeling does not significantly alter the chemical properties of the molecule, making it more suitable for certain types of studies.
Propriétés
Formule moléculaire |
C8H10O |
|---|---|
Poids moléculaire |
124.15 g/mol |
Nom IUPAC |
2-phenyl(1,2-13C2)ethanol |
InChI |
InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6+1,7+1 |
Clé InChI |
WRMNZCZEMHIOCP-AKZCFXPHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[13CH2][13CH2]O |
SMILES canonique |
C1=CC=C(C=C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


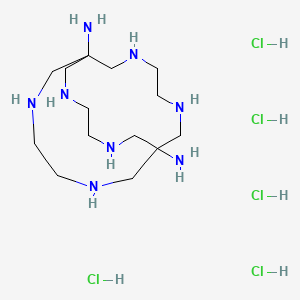
![[(1R,2S,3S,5S,8S,10S,14S)-2,5,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate](/img/structure/B12383878.png)
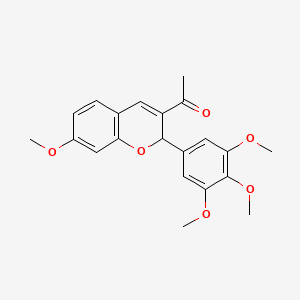
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12383889.png)
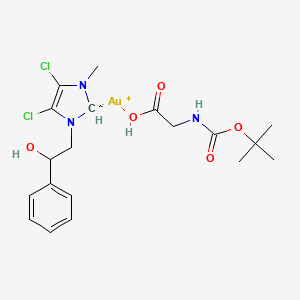


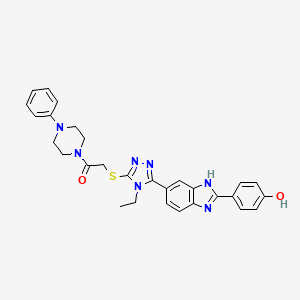
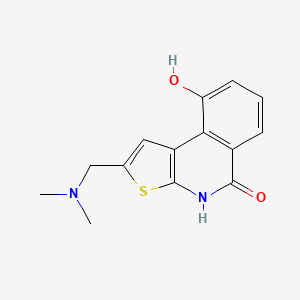
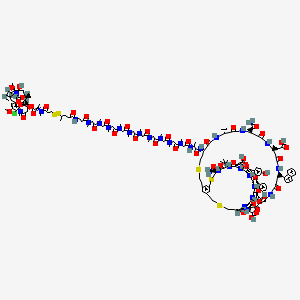
![(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide](/img/structure/B12383926.png)
